4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 896679-87-1
Cat. No.: VC8312174
Molecular Formula: C20H17N3O2S2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 896679-87-1](/images/structure/VC8312174.png)
Specification
CAS No. | 896679-87-1 |
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Molecular Formula | C20H17N3O2S2 |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H17N3O2S2/c1-13-5-9-16(10-6-13)27(24,25)23-18-12-15(8-7-14(18)2)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 |
Standard InChI Key | WSZGBGZQAXFLON-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Introduction
4-Methyl-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. These compounds are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The specific molecular structure of this compound combines a benzenesulfonamide core with a thiazolopyridine moiety, which contributes to its potential bioactivity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions combining sulfonamide chemistry and heterocyclic synthesis. General steps include:
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Preparation of the Benzenesulfonamide Core: Reaction of sulfonyl chlorides with aromatic amines under basic conditions.
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Formation of the Thiazolopyridine Moiety: Cyclization reactions involving thiourea derivatives and pyridine-based precursors.
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Coupling Reactions: Linking the two fragments using cross-coupling or condensation techniques.
Characterization methods include:
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NMR Spectroscopy: Confirms the chemical shifts corresponding to aromatic and sulfonamide protons.
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Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as -SO2 and -NH.
Biological Activity
Preliminary studies on related sulfonamide derivatives suggest that this compound may exhibit:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to its ability to inhibit bacterial enzymes like dihydropteroate synthase.
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Potential antifungal activity by disrupting fungal cell wall synthesis.
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Anticancer Potential:
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Sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumor cells.
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The thiazolopyridine moiety may enhance DNA intercalation or disrupt protein-DNA interactions.
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Anti-inflammatory Properties:
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The compound's sulfonamide group may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
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Research Findings and Applications
While specific data on this exact compound is limited, studies on structurally similar molecules indicate:
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Anticancer Studies:
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Antimicrobial Screening:
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Molecular Docking Studies:
Future Directions
To fully explore the therapeutic potential of 4-Methyl-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide, future research should focus on:
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In Vitro Studies:
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Screening against a broader range of cancer cell lines and pathogens.
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Evaluating toxicity in normal human cells.
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In Vivo Testing:
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Assessing pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.
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Structural Optimization:
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Modifying substituents to improve potency and reduce off-target effects.
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This detailed overview highlights the scientific significance of this compound while outlining avenues for further investigation into its pharmacological applications.
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